molecular formula C17H19NO5S B2580627 N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 433972-60-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2580627
CAS No.: 433972-60-2
M. Wt: 349.4
InChI Key: NUPQTBVPSDUYQC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzodioxole ring, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to its combination of a benzodioxole ring, a methoxy group, and a sulfonamide group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-6-12(2)17(8-15(11)21-3)24(19,20)18-9-13-4-5-14-16(7-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPQTBVPSDUYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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